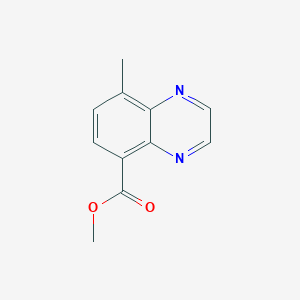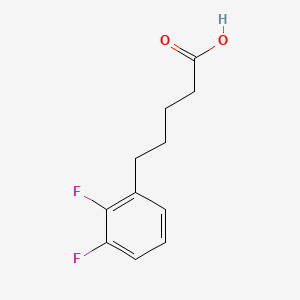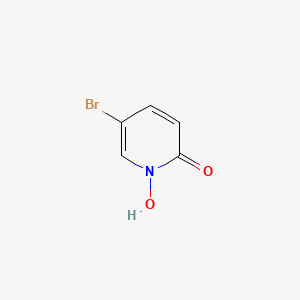
5-Bromo-1-hydroxypyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-hydroxypyridin-2(1H)-one is a brominated derivative of hydroxypyridinone. Compounds in this class are known for their chelating properties and are often used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one typically involves the bromination of 1-hydroxypyridin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products will depend on the type of reaction and the reagents used. For example, oxidation might yield pyridinone derivatives, while substitution could result in various substituted pyridinones.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-hydroxypyridin-2(1H)-one can be used in:
Chemistry: As a chelating agent in coordination chemistry.
Biology: In studies involving metal ion chelation and its effects on biological systems.
Industry: Used in processes requiring selective bromination or chelation.
Wirkmechanismus
The mechanism of action would involve the chelation of metal ions by the hydroxypyridinone moiety. This can affect various molecular targets and pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxypyridin-2(1H)-one: The parent compound without the bromine substitution.
5-Chloro-1-hydroxypyridin-2(1H)-one: A chlorinated analog.
5-Iodo-1-hydroxypyridin-2(1H)-one: An iodinated analog.
Uniqueness
5-Bromo-1-hydroxypyridin-2(1H)-one is unique due to its specific bromine substitution, which can impart different reactivity and properties compared to its analogs.
Eigenschaften
CAS-Nummer |
874493-49-9 |
|---|---|
Molekularformel |
C5H4BrNO2 |
Molekulargewicht |
189.99 g/mol |
IUPAC-Name |
5-bromo-1-hydroxypyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-1-2-5(8)7(9)3-4/h1-3,9H |
InChI-Schlüssel |
TYSIOVAYSVFULC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13661420.png)
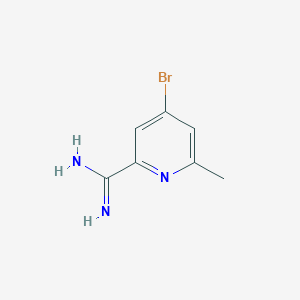
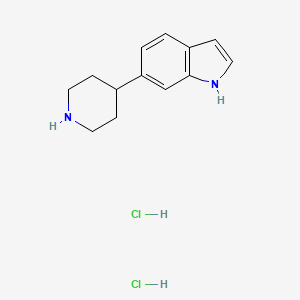



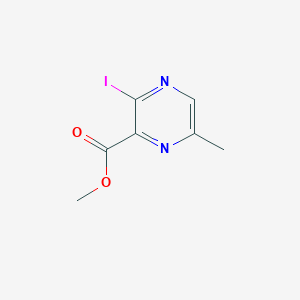
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13661470.png)

![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
